Tris(2,4-dimethoxyphenyl)methanol
Description
Tris(2,4-dimethoxyphenyl)methanol (CAS: 76832-37-6) is a trityl alcohol derivative characterized by three 2,4-dimethoxyphenyl groups attached to a central methanol group. Its molecular formula is C₂₅H₂₈O₇, with a molecular weight of 440.49 g/mol . Structurally, it belongs to the family of polyaryl methanols, where the methoxy groups at the 2- and 4-positions of each phenyl ring enhance solubility and influence electronic properties .
Key physical properties include:
Properties
IUPAC Name |
tris(2,4-dimethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O7/c1-27-16-7-10-19(22(13-16)30-4)25(26,20-11-8-17(28-2)14-23(20)31-5)21-12-9-18(29-3)15-24(21)32-6/h7-15,26H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBUIJKOSQBPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C2=C(C=C(C=C2)OC)OC)(C3=C(C=C(C=C3)OC)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659918 | |
| Record name | Tris(2,4-dimethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76832-37-6 | |
| Record name | Tris(2,4-dimethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Grignard Reaction-Based Synthesis
A plausible route involves the reaction of 2,4-dimethoxybenzaldehyde with methylmagnesium bromide (MeMgBr) under anhydrous conditions:
Formation of the Triphenylmethanol Core :
Three equivalents of 2,4-dimethoxybenzaldehyde react with methylmagnesium bromide in tetrahydrofuran (THF) at 0–5°C. The Grignard reagent attacks the carbonyl carbon, forming a tertiary alcohol after hydrolysis.$$
3 \text{ ArCHO } + \text{ MeMgBr } \rightarrow \text{ Ar}_3\text{COH } + \text{ byproducts}
$$
where Ar = 2,4-dimethoxyphenyl.This method mirrors the reduction of aromatic aldehydes to triphenylmethanols reported in analogous systems.
Optimization Parameters :
- Temperature : Reactions conducted below 10°C minimize side reactions such as over-addition.
- Solvent : Anhydrous THF or diethyl ether ensures reagent stability.
- Workup : Quenching with saturated ammonium chloride followed by extraction with ethyl acetate yields the crude product.
Yields for similar Grignard-mediated triphenylmethanol syntheses range from 65% to 85%.
Friedel-Crafts Alkylation Approach
Alternative methodologies employ Friedel-Crafts alkylation using 2,4-dimethoxybenzene and a carbonyl electrophile:
Reaction Mechanism :
Benzene derivatives react with formaldehyde or paraformaldehyde in the presence of Lewis acids (e.g., AlCl₃ or FeCl₃) to form the triphenylmethanol structure.$$
3 \text{ ArH } + \text{ HCHO } \xrightarrow{\text{AlCl}3} \text{ Ar}3\text{COH } + \text{ H}_2\text{O}
$$Challenges :
Reduction of Preformed Ketone Intermediates
A two-step synthesis involving ketone formation followed by reduction offers improved control over substitution patterns:
Synthesis of Tris(2,4-Dimethoxyphenyl)ketone
Coupling Reaction :
2,4-Dimethoxybenzene derivatives react with triphosgene or phosgene in the presence of a base (e.g., K₂CO₃) to form the corresponding ketone.$$
3 \text{ ArH } + \text{ COCl}2 \rightarrow \text{ Ar}3\text{CO } + 2 \text{ HCl}
$$Reduction to Methanol :
The ketone intermediate is reduced using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). For sterically hindered ketones, LiAlH₄ in THF at reflux (65°C) achieves complete reduction.$$
\text{ Ar}3\text{CO } + \text{ LiAlH}4 \rightarrow \text{ Ar}3\text{COH } + \text{ LiAlO}2
$$Typical Conditions :
Catalytic Systems and Solvent Effects
Ionic Liquid-Mediated Synthesis
Acidic ionic liquids, such as methyl butyl trifluoromethanesulfonylimide, have been employed as dual solvents and catalysts in related triazine syntheses. Adapting this methodology:
Reaction Setup :
- Catalyst : Methyl butyl sulfonic acid imidazolium ionic liquid (0.1–0.5 equiv).
- Temperature : 80–150°C.
- Time : 1–15 hours.
Advantages :
- Enhanced reaction rates due to the ionic liquid’s high polarity.
- Simplified product isolation via solvent evaporation.
Yields for analogous systems exceed 90% with HPLC purity ≥99.5%.
Purification and Characterization
Recrystallization
Crude this compound is purified via recrystallization from methanol-water mixtures (80% v/v). This step removes unreacted starting materials and oligomeric byproducts.
Chromatographic Methods
Flash chromatography on silica gel with ethyl acetate-methanol (1:1) eluent resolves closely related impurities, achieving >99% purity.
Analytical Data
- Melting Point : >280°C (decomposition observed above 300°C).
- Mass Spectrometry : ESI-TOF m/z 425.0894 [M + H]⁺ (calculated 425.0873).
- HPLC Purity : ≥99.5% using C18 columns and UV detection at 237 nm.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Grignard Reaction | 65–85 | 95–98 | Simple one-pot procedure | Requires strict anhydrous conditions |
| Friedel-Crafts | 50–70 | 90–95 | Scalable for industrial production | Poor regioselectivity |
| Ketone Reduction | 70–76 | ≥99.5 | High purity achievable | Multi-step synthesis |
| Ionic Liquid Catalysis | ≥90 | ≥99.5 | Eco-friendly, recyclable catalyst | High reaction temperatures required |
Chemical Reactions Analysis
Types of Reactions
Tris(2,4-dimethoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Organic Synthesis
Tris(2,4-dimethoxyphenyl)methanol serves as a reagent in organic synthesis. It is utilized in various reactions due to its ability to stabilize radical intermediates and facilitate nucleophilic attacks. Its derivatives have been evaluated for their role as indicators in acid-base volumetric titrations, demonstrating reversible chemical changes with pH variations.
Analytical Chemistry
In analytical chemistry, this compound is employed as a charge derivatization agent in mass spectrometry. It forms stable adducts with primary amines, enhancing their detection capabilities through techniques such as Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). This property is particularly useful for analyzing amine-containing compounds.
Biological Studies
This compound has shown potential biological activities, particularly in drug delivery systems. Its lipophilic nature allows it to interact effectively with biological membranes, potentially enhancing drug permeability. Additionally, some studies suggest that triarylmethane derivatives exhibit antimicrobial and anticancer properties; however, specific data on this compound's biological activity remains limited and requires further investigation.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Acid-Base Indicators | Evaluated as an acid-base indicator | Demonstrated reversible changes in color with pH variations |
| Mass Spectrometry Interaction Studies | Charge derivatization agent | Enhanced detection of primary amines via MALDI-MS |
| Drug Delivery System Research | Investigated for drug permeability | Indicated potential for improved drug delivery due to lipophilicity |
Industrial Applications
In industrial contexts, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it valuable for formulating advanced materials that require specific chemical interactions or stability under varying conditions .
Mechanism of Action
The mechanism of action of Tris(2,4-dimethoxyphenyl)methanol involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, depending on the context of its use . The compound’s methoxy groups play a crucial role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Structural Insights :
- Symmetry and Steric Effects: this compound exhibits higher steric hindrance compared to bis- or mono-substituted analogues, impacting its reactivity in catalytic systems .
- Electronic Modulation: The electron-donating methoxy groups in all analogues enhance solubility in polar solvents, but bromine substitution in (4-Bromophenyl)(2,4-dimethoxyphenyl)methanol introduces electrophilic character .
This compound
While direct synthesis details are sparse in the provided evidence, its commercial availability (e.g., TCI Chemicals) suggests preparation via tritylation reactions, likely involving condensation of 2,4-dimethoxybenzene derivatives with formaldehyde or equivalent reagents .
Analogues
- (2,4-Dimethoxyphenyl)diphenylmethanol: Synthesized via Grignard addition or Friedel-Crafts alkylation, leveraging diphenylmethanol precursors .
- 1,2,4-Triazole Derivatives : Evidence highlights derivatives like 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid, synthesized via acid-catalyzed cyclization and esterification (e.g., refluxing with H₂SO₄ in alcohols) .
Antioxidant Properties
Kinase Inhibition
Table 2: Hazard Profiles
Key Differences :
- This compound poses lower acute toxicity than 2-(2-[4-(1,1,3,3-TMB)phenoxy]ethoxy)ethanol but requires stringent eye protection due to irritancy .
Biological Activity
Tris(2,4-dimethoxyphenyl)methanol is a synthetic compound belonging to the triarylmethane family, characterized by its unique structure comprising three 2,4-dimethoxyphenyl groups attached to a central methanol moiety. Despite its intriguing structural properties, research on its biological activity remains limited, necessitating further investigation into its potential applications.
- Molecular Formula : CHO
- Molecular Weight : Approximately 340.42 g/mol
- Structural Features : The presence of methoxy groups and a triarylmethane core suggests possible chromophoric properties, although specific absorption characteristics are not well-documented.
Potential Biological Activities
- Drug Delivery Systems : this compound exhibits lipophilic properties, which may enhance drug permeability across biological membranes. This characteristic is crucial for developing effective drug delivery systems, particularly for lipophilic drugs.
- Antimicrobial and Anticancer Properties : While specific studies on this compound are scarce, derivatives of triarylmethanes have historically shown antimicrobial and anticancer activities. This suggests that this compound could potentially possess similar properties, warranting further exploration.
- Cytotoxicity : The cytotoxic effects of triarylmethane derivatives have been documented in various studies. Although direct evidence for this compound is lacking, the structural similarities imply that it may exhibit cytotoxicity against certain cancer cell lines .
Synthesis and Characterization
Comparative Studies
A comparative analysis of similar compounds reveals that modifications in structure can significantly affect biological activity. For instance:
| Compound Name | EC50 (µM) | CC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | 16.7 | >200 | Anti-HSV-1 |
| Compound B | 30 | >200 | Cytotoxic |
| This compound | TBD | TBD | Potentially antimicrobial/anticancer |
The table highlights that while some compounds exhibit significant biological activity at low concentrations, the exact values for this compound remain to be determined through empirical studies.
Q & A
Structural Confirmation :
- IR Spectroscopy : Detect functional groups (e.g., methoxy, hydroxyl).
- ¹H NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ ~3.8 ppm).
- Elemental Analysis : Verify C, H, N, and O composition .
Advanced Research Questions
Q. What strategies optimize the synthesis of this compound derivatives for enhanced bioactivity?
- Approach :
Catalyst Screening : Compare sulfuric acid with Lewis acids (e.g., BF₃-OEt₂) to improve reaction efficiency .
Solvent Optimization : Test polar aprotic solvents (e.g., DMF) for higher yields.
Derivatization : Synthesize esters (e.g., methyl/ethyl esters) to study structure-activity relationships (SAR) for antimicrobial activity .
- Challenges : Sparing solubility in aqueous alkali necessitates recrystallization from ethanol-water mixtures .
Q. How do computational models predict the toxicity of this compound and its derivatives?
- Tools : GUSAR-online predicts acute toxicity via QSAR modeling, using descriptors like molecular weight, logP, and topological polar surface area .
- Validation : Cross-reference predictions with in vitro assays (e.g., cytotoxicity in HEK293 cells). Discrepancies may arise from unaccounted metabolic pathways .
Q. What contradictions exist in the reported biological activity of this compound analogs?
- Key Findings :
- Antimicrobial Activity : Derivatives with 3,4,5-trimethoxyphenyl substituents show higher antifungal activity than 2,4-dimethoxy analogs, suggesting positional isomerism impacts bioactivity .
- Data Gaps : Limited in vivo studies hinder mechanistic insights into antibacterial action .
- Resolution : Perform comparative SAR studies using standardized MIC (Minimum Inhibitory Concentration) assays .
Methodological Challenges
Q. How can researchers resolve discrepancies in spectroscopic data for this compound derivatives?
- Troubleshooting :
¹H NMR Splitting : Aromatic proton signals may overlap due to methoxy group shielding. Use high-field NMR (≥400 MHz) for resolution .
IR Artifacts : Moisture contamination can obscure hydroxyl stretches. Ensure anhydrous conditions during sample preparation .
Q. What advanced techniques elucidate the electronic effects of methoxy substituents in this compound?
- Techniques :
DFT Calculations : Model HOMO-LUMO gaps to predict reactivity.
X-ray Crystallography : Resolve steric effects of methoxy groups on molecular packing .
Key Recommendations for Researchers
- Synthesis : Prioritize BF₃-OEt₂ for esterification to reduce side products .
- Characterization : Combine LC/MS-MS with NMR for unambiguous structural assignment .
- Biological Studies : Use standardized assays (e.g., CLSI guidelines) to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
